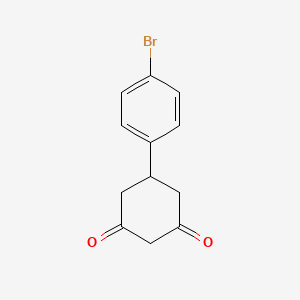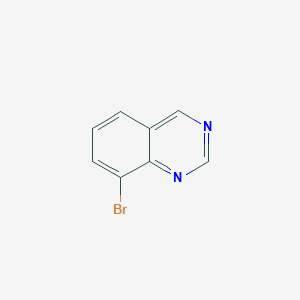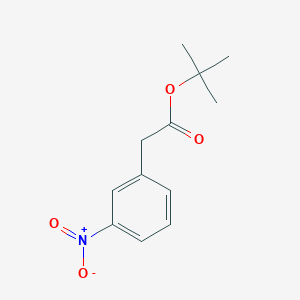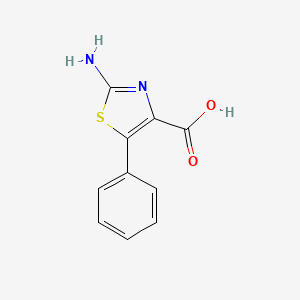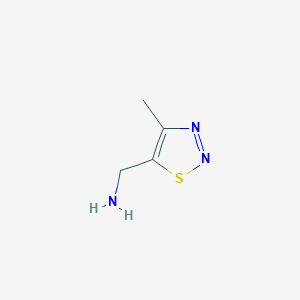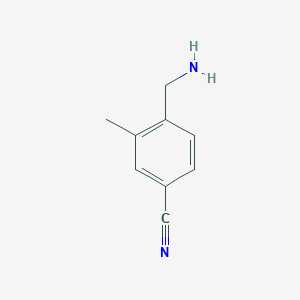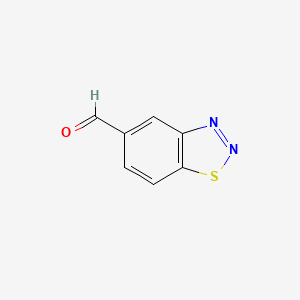
1,2,3-Benzothiadiazole-5-carboxaldehyde
Vue d'ensemble
Description
“1,2,3-Benzothiadiazole-5-carboxaldehyde” is a chemical compound with the CAS Number: 394223-15-5 . It has a molecular weight of 165.2 . The IUPAC name for this compound is 1H-1lambda3-benzo [d] [1,2,3]thiadiazole-5-carbaldehyde .
Synthesis Analysis
The synthesis of 1,2,3-Benzothiadiazole derivatives has been widely studied. One common method involves the diazotisation reaction of 2-aminothiophenol or its disulfide with sodium nitrite . Another method, known as the Herz reaction, involves treating anilines with disulfur dichloride to form an intermediate 1,3,2-benzothiazathiolium salt, which is then diazotised to complete the formation of a 1,2,3-benzothiadiazole .
Molecular Structure Analysis
The molecule is planar with N-N and S-N distances indicative of multiple bond character . It is a 10-electron system, similar to naphthalene .
Chemical Reactions Analysis
1,2,3-Benzothiadiazole is less nucleophilic than naphthalene, and nitration is slow . Many of its simple derivatives have been made from 2-aminothiophenols already having additional substituents . It is a very weak base and alkylation reactions give exclusively the 3-amino quaternary salt .
Physical And Chemical Properties Analysis
The compound is a colorless solid . It has a boiling point of 102-104°C . The compound is soluble in organic solvents .
Applications De Recherche Scientifique
Organic Light-Emitting Diodes (OLEDs)
1,2,3-Benzothiadiazole-5-carboxaldehyde: is a core unit in the development of photoluminescent compounds for OLEDs. Its strong electron-withdrawing ability enhances the electronic properties of organic materials, making it a valuable component in OLED molecular construction .
Organic Solar Cells
The compound’s derivatives serve as important acceptor units in organic solar cells. By improving the electronic properties, they contribute to the efficiency and performance of solar energy harvesting technologies .
Organic Field-Effect Transistors (OFETs)
In OFETs, the benzothiadiazole derivatives are utilized to improve charge transport properties. Their incorporation into the molecular design of OFETs can lead to devices with better performance and stability .
Photonic Applications
Benzothiadiazole-based H-bonded organic frameworks (HOFs) exhibit unique photobehavior, making them suitable for photonic applications. They show promise in the development of new materials for light manipulation and emission .
Metal Coordination Chemistry
Functionalized benzothiadiazole compounds, including 1,2,3-Benzothiadiazole-5-carboxaldehyde, are used in metal coordination chemistry. They form complexes with metals that have potential applications in catalysis and materials science .
Crystal Engineering
These compounds are also pivotal in crystal engineering, where they help in the formation of organic solids with desired properties. This is crucial for the design of new materials with specific crystallographic characteristics .
Electron Delocalization Studies
The electronic structure and electron delocalization in benzothiadiazole derivatives are studied using various analytical methods. These studies are essential for understanding the properties of materials and for designing molecules with desired electronic features .
Selective Synthesis
The derivatives of 1,2,3-Benzothiadiazole-5-carboxaldehyde are used in selective synthesis processes, such as palladium-catalyzed C-H direct arylation reactions. This allows for the creation of specifically designed molecules for various applications .
Safety And Hazards
The safety information for this compound suggests that it should be kept away from heat/sparks/open flames/hot surfaces . It should also be kept away from any possible contact with water, because of violent reaction and possible flash fire . It should be handled under inert gas and protected from moisture .
Propriétés
IUPAC Name |
1,2,3-benzothiadiazole-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2OS/c10-4-5-1-2-7-6(3-5)8-9-11-7/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWKIBIZZLRPKFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C=O)N=NS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30594245 | |
| Record name | 1,2,3-Benzothiadiazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30594245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3-Benzothiadiazole-5-carboxaldehyde | |
CAS RN |
394223-15-5 | |
| Record name | 1,2,3-Benzothiadiazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30594245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

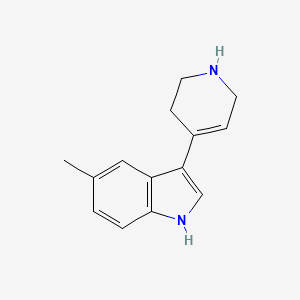

![2-Azaspiro[3.4]octane](/img/structure/B1287972.png)
